molecular formula C8H8N2 B1610896 3-Methylimidazo[1,2-a]pyridine CAS No. 5857-45-4

3-Methylimidazo[1,2-a]pyridine

Cat. No. B1610896
CAS RN: 5857-45-4
M. Wt: 132.16 g/mol
InChI Key: DLTHEPWEENQLKV-UHFFFAOYSA-N
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Description

3-Methylimidazo[1,2-a]pyridine is a chemical compound with the empirical formula C8H8N2. It has a molecular weight of 132.16 . This compound is recognized as a crucial target product and key intermediate in various branches of chemistry .


Synthesis Analysis

The synthesis of 3-Methylimidazo[1,2-a]pyridine involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific example of its synthesis involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular structure of 3-Methylimidazo[1,2-a]pyridine is represented by the InChI code: 1S/C8H8N2/c1-7-6-9-8-4-2-3-5-10(7)8/h2-6H,1H3 . Further structural analysis can be performed using X-ray structural analysis .


Chemical Reactions Analysis

3-Methylimidazo[1,2-a]pyridine can undergo various chemical reactions. For instance, it can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The compound can also be synthesized from 2-aminopyridines and α-bromoketones under microwave irradiation .

Scientific Research Applications

1. Antimicrobial Activity

  • Summary of Application : 3-Methylimidazo[1,2-a]pyridine has been found to have antimicrobial properties. Specifically, 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide showed antimicrobial properties against Staphylococcus aureus .
  • Methods of Application : The compound was synthesized through the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine . This compound was then reacted with bromine and iodine to produce 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .
  • Results or Outcomes : The 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide showed antimicrobial properties against Staphylococcus aureus at concentrations of 2700 and 675 μg/ml .

2. Antituberculosis Agents

  • Summary of Application : Imidazo[1,2-a]pyridine derivatives, such as 3-Methylimidazo[1,2-a]pyridine, have been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Results or Outcomes : The compounds have shown significant activity against MDR-TB and XDR-TB .

3. Pantothenate Synthetase Inhibitors

  • Summary of Application : 2-Methylimidazo[1,2-a]pyridine-3-carbohydrizides have been identified as inhibitors of Mycobacterium tuberculosis pantothenate synthetase (PS), an enzyme involved in the biosynthesis of coenzyme A, a vital cofactor and acyl carrier in all organisms .
  • Results or Outcomes : The derivative 29 was the most active compound against Mycobacterium tuberculosis (MIC 90, 4.53 μM) from the library of synthesized hydrazides and it displayed no cytotoxicity against the mouse macrophage cell line (RAW 264.7) .

4. Material Science

  • Summary of Application : Imidazo[1,2-a]pyridine is also useful in material science because of its structural character .

5. Antituberculosis Agents

  • Summary of Application : Imidazo[1,2-a]pyridine analogues, such as 3-Methylimidazo[1,2-a]pyridine, have been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Results or Outcomes : The compounds have shown significant activity against MDR-TB and XDR-TB .

6. Material Science

  • Summary of Application : Imidazo[1,2-a]pyridine is also useful in material science because of its structural character .

Safety And Hazards

3-Methylimidazo[1,2-a]pyridine is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

Imidazo[1,2-a]pyridine derivatives, including 3-Methylimidazo[1,2-a]pyridine, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), making them a promising area of future research .

properties

IUPAC Name

3-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-6-9-8-4-2-3-5-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTHEPWEENQLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481500
Record name 3-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylimidazo[1,2-a]pyridine

CAS RN

5857-45-4
Record name 3-Methylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5857-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
T Ikemoto, T Kawamoto, K Tomimatsu, M Takatani… - Tetrahedron, 2000 - Elsevier
A convenient synthesis of the chronic renal disease agent, trifluoro-N-[4-(3-oxo-3,5-dihydro-4H-1,4,8b-triazaacenaphthylen-4-yl)butyl]methanesulfonamide (1a), for large scale has …
Number of citations: 22 www.sciencedirect.com
JP Paolini, RK Robins - The Journal of Organic Chemistry, 1965 - ACS Publications
Treatment of 2-methylimidazo [l, 2a] pyridine8b (IV) with 1 mole of N-bromosuccinimide (NBS) yielded a bromo derivative which exhibited a sharp singlet (3H) at 2.43 revealing that the …
Number of citations: 76 pubs.acs.org
T Palani, K Park, MR Kumar… - European Journal of …, 2012 - Wiley Online Library
Imidazo[1,2‐a]pyridine derivatives were synthesized through multicomponent coupling reactions of 2‐aminopyridines, aldehydes, and alkynecarboxylic acids in the presence of 10 mol‐…
JP Paolini, RK Robins - Journal of Heterocyclic Chemistry, 1965 - Wiley Online Library
A number of improved laboratory procedures for the synthesis of derivatives ofimidazo‐[1,2‐alpyridines are reported. These methods have been employed for the preparation of 5‐…
Number of citations: 46 onlinelibrary.wiley.com
ES Hand, WW Paudler - The Journal of Organic Chemistry, 1980 - ACS Publications
The reaction of 3-methylimidazo [l, 2-u] pyridine with NBS was reinvestigated and is shown to give products formed by apparent nucleophilic substitution at the 2-position. NBS in …
Number of citations: 25 pubs.acs.org
S Mohana Roopan, SM Patil, J Palaniraja - Research on Chemical …, 2016 - Springer
Of the biologically important benzene fused heterocycles, the most important are those containing a ring-junction nitrogen. The majority of ring junction systems do not occur naturally, …
Number of citations: 63 link.springer.com
G Song, Y Zhang, X Li - Organometallics, 2008 - ACS Publications
Rhodium and iridium complexes of a new type of abnormal N-heterocyclic carbenes (NHCs) derived from imidazo[1,2-a]pyridiniums have been prepared via silver transmetalation, …
Number of citations: 153 pubs.acs.org
ES Hand, WW Paudler - The Journal of Organic Chemistry, 1978 - ACS Publications
The reaction of 3-bromoimidazo [l, 2-a] pyridine (2) with strong bases leads to metal-halogen and alkyl-halogen (coupling) exchange at the 3 position of the imidazole ring with CH3LÍ, …
Number of citations: 82 pubs.acs.org
D Chandra Mohan, S Nageswara Rao… - The Journal of organic …, 2013 - ACS Publications
Aqueous syntheses of methylimidazo[1,2-a]pyridines without any deliberate addition of catalyst are reported. Imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline were also obtained …
Number of citations: 147 pubs.acs.org
H Yan, Y Wang, C Pan, H Zhang… - European Journal of …, 2014 - Wiley Online Library
An iron(III)‐catalyzed one‐pot three‐component cross‐coupling nitration reaction of 2‐aminopyridines, aldehydes and nitroalkanes, straightforwardly forms imidazo[1,2‐a]pyridine …

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